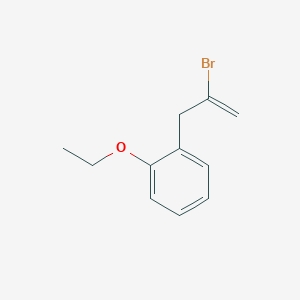

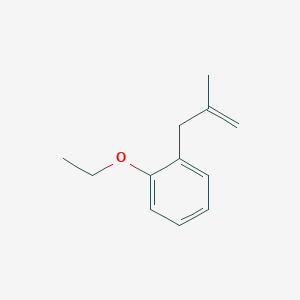

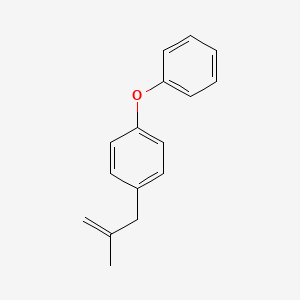

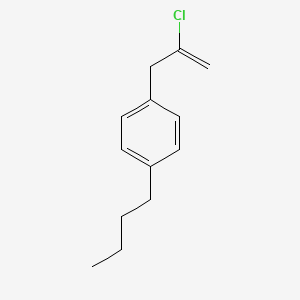

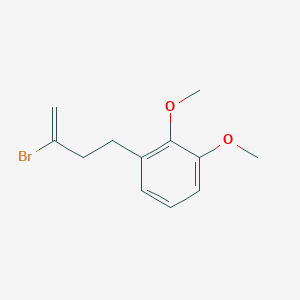

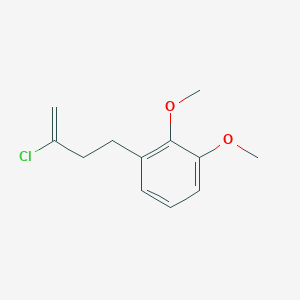

2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene

Übersicht

Beschreibung

“2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It seems to be related to the class of compounds known as chalcones , which are part of the flavonoid class of phenolic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of mono- and dimethoxyarene derivatives have been synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide . This reaction provided good to excellent yields of the desired methoxylated products .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Chalcone Derivatives

2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene can be used in the synthesis of chalcone derivatives . Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’, and biosynthesized via the shikimate pathway . Many synthetic analogs of chalcones possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity .

Anticancer Research

Synthetic chalcones, including those derived from 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, have been studied for their effects on the cell cycle of the human erythroleukemic cell line K562 . It was observed that these chalcones acted as inhibitors of the cell cycle .

Anti-inflammatory Research

Chalcones, including those synthesized from 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, have potential anti-inflammatory properties . This makes them valuable for research into new treatments for inflammatory diseases .

Antimicrobial Research

Chalcones synthesized from 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene may also have antimicrobial properties . This makes them useful in the development of new antimicrobial agents .

Antioxidant Research

Chalcones, including those derived from 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene, have potential antioxidant properties . This makes them valuable for research into oxidative stress and related diseases .

Antiparasitic Research

Chalcones synthesized from 2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene may also have antiparasitic properties . This makes them useful in the development of new antiparasitic agents .

Cross-Coupling Reactions

2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene can be used in various cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

1-(3-chlorobut-3-enyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVVNDZDQLAADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2,3-dimethoxyphenyl)-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.